

Biological activity of 7-azaspiro[3.5]nonane scaffolds

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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonan-2-ol
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An In-Depth Technical Guide to the Biological Activity of 7-Azaspiro[3.5]nonane Scaffolds

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemistry has increasingly ventured beyond traditional "flat" aromatic structures into the realm of three-dimensional molecular architectures. This strategic shift, often termed "escaping from flatland," aims to enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability. [1] The 7-azaspiro[3.5]nonane scaffold, a rigid bicyclic system featuring a piperidine ring fused to a cyclobutane ring, has emerged as a quintessential example of this approach. [2] Its unique conformational rigidity and defined substituent vectors have established it as a privileged scaffold in modern drug discovery. This technical guide synthesizes the current understanding of the 7-azaspiro[3.5]nonane core, detailing its synthesis, diverse biological activities, and the structure-activity relationships that govern its function. We provide field-proven insights into its application against key therapeutic targets, including G protein-coupled receptors (GPCRs) and neurotransmitter receptors, supplemented with detailed experimental protocols for researchers, scientists, and drug development professionals.

The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaspiro[3.5]nonane core is an attractive building block in drug design due to its inherent three-dimensionality.[1] This spirocyclic system, where a piperidine and a cyclobutane ring share a single nitrogen atom, offers a rigid framework that locks substituents into precise spatial orientations. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][3] The scaffold's physicochemical properties, such as a predicted pKa of 10.5 and good aqueous solubility, further contribute to its potential for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[4]

Property	7-Azaspiro[3.5]nonane
Molecular Formula	C ₈ H ₁₅ N
Molecular Weight	125.21 g/mol [4]
Predicted pKa	10.5 (strongest basic)[4]
Predicted XLogP3	1.8[4]
Predicted Water Solubility	15.5 g/L[4]
Topological Polar Surface Area	12 Å²[4]

Table 1: Key Physicochemical Properties of the 7-Azaspiro[3.5]nonane Core.

The synthesis of this scaffold has been approached through various routes, including multi-step sequences and modern photochemical methods.[4][5] Solid-phase synthesis, in particular, has been adapted for creating libraries of 7-azaspiro[3.5]nonan-1-one derivatives, facilitating high-throughput screening and optimization.[6]



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Caption: Generalized solid-phase workflow for synthesizing 7-azaspiro[3.5]nonane derivatives. [6]

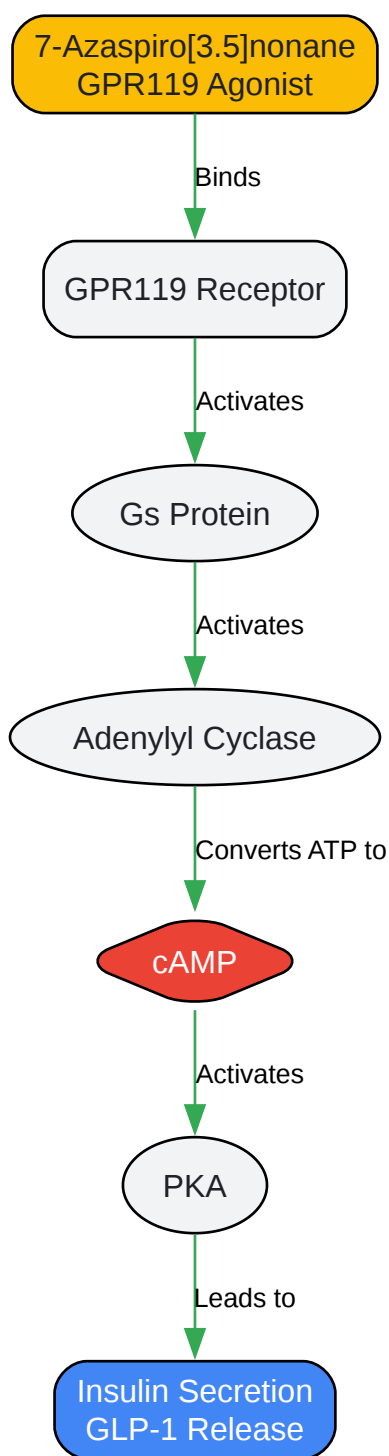
Diverse Biological Activities and Therapeutic Applications

The versatility of the 7-azaspiro[3.5]nonane scaffold is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. This structural motif serves as a key building block for developing novel therapeutics for metabolic diseases, central nervous system (CNS) disorders, and oncology.[1][2]

G Protein-Coupled Receptor 119 (GPR119) Agonists

A primary application of the 7-azaspiro[3.5]nonane scaffold has been in the development of potent and selective agonists for GPR119.[3] GPR119 is a GPCR predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[3] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a highly attractive target for the treatment of type 2 diabetes mellitus.[3]

The rigid spirocyclic core helps to position the interacting moieties in an optimal orientation for binding to the GPR119 receptor, leading to enhanced potency.[3]



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Caption: GPR119 receptor activation pathway by a 7-azaspiro[3.5]nonane-based agonist.[3]

Structure-activity relationship (SAR) studies have been crucial in optimizing these agonists. For instance, research has shown that modifications to the piperidine N-capping group and an

adjacent aryl group can significantly impact potency.^[7] This optimization led to the identification of compounds like 54g, which demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models.^[7]

Compound	Target	Activity (EC ₅₀)	Therapeutic Area
54g	GPR119	Potent Agonist ^[7]	Type 2 Diabetes ^[7]

Table 2: Example of a Biologically Active 7-Azaspiro[3.5]nonane Derivative.

Modulators of Neurotransmitter Receptors

The development of drugs targeting CNS disorders is a significant challenge in pharmaceutical research.^{[8][9]} The 7-azaspiro[3.5]nonane scaffold has shown promise in creating ligands for several key neurotransmitter receptors.

- **Muscarinic Acetylcholine Receptor (mAChR) Antagonists:** Substituted 7-azaspiro[3.5]nonane compounds have been developed as antagonists of the M4 muscarinic acetylcholine receptor.^[10] The M4 receptor subtype is implicated in regulating basal ganglia motor function, making selective M4 antagonists potential therapeutic agents for movement disorders such as Parkinson's disease and dystonia.^{[10][11]} Muscarinic antagonists, in general, block the activity of acetylcholine at these receptors, countering the "rest-and-digest" functions of the parasympathetic nervous system.^[12]
- **Dopamine Receptor Antagonists:** While not exclusively 7-azaspiro[3.5]nonane, closely related diazaspiroalkane cores have been used to synthesize potent and highly selective antagonists for the dopamine D3 receptor (D3R).^[13] These compounds show promise for treating CNS disorders where dopamine signaling is dysregulated, such as substance use disorders and schizophrenia.^{[14][15]}
- **Nicotinic Acetylcholine Receptor (nAChR) Agonists:** The $\alpha 7$ subtype of nAChRs is a target for improving cognitive deficits in conditions like Alzheimer's disease and schizophrenia.^[16]^[17] While other azaspirocycles have been more extensively explored as nAChR agonists, the favorable properties of the 7-azaspiro[3.5]nonane scaffold make it a candidate for future exploration in this area.^[4]

Other Emerging Therapeutic Targets

The utility of the 7-azaspiro[3.5]nonane scaffold extends to other disease areas, highlighting its status as a versatile building block.

- **Oncology:** Covalent inhibitors of the oncogenic KRAS G12C mutant have been developed using this scaffold.[\[2\]](#)
- **Antivirals:** The scaffold has been incorporated into the design of inhibitors targeting the SARS-CoV-2 main protease (Mpro or 3CLpro).[\[1\]](#)[\[18\]](#) Structure-guided design showed that the extended length of the azaspiro[3.5]nonane inhibitors allows for deeper engagement with the S4 subsite of the protease compared to smaller spirocycles.[\[18\]](#)

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-azaspiro[3.5]nonane core is key to optimizing its biological activity. The scaffold provides distinct vectors for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 7-azaspiro[3.5]nonane scaffold for SAR studies.[\[7\]](#)

For GPR119 agonists, optimization of the piperidine N-capping group and the aryl group led to the identification of highly potent compounds.[\[7\]](#) This demonstrates that the scaffold acts as a rigid anchor, presenting the pharmacophoric elements to the receptor in a manner that can be systematically optimized.

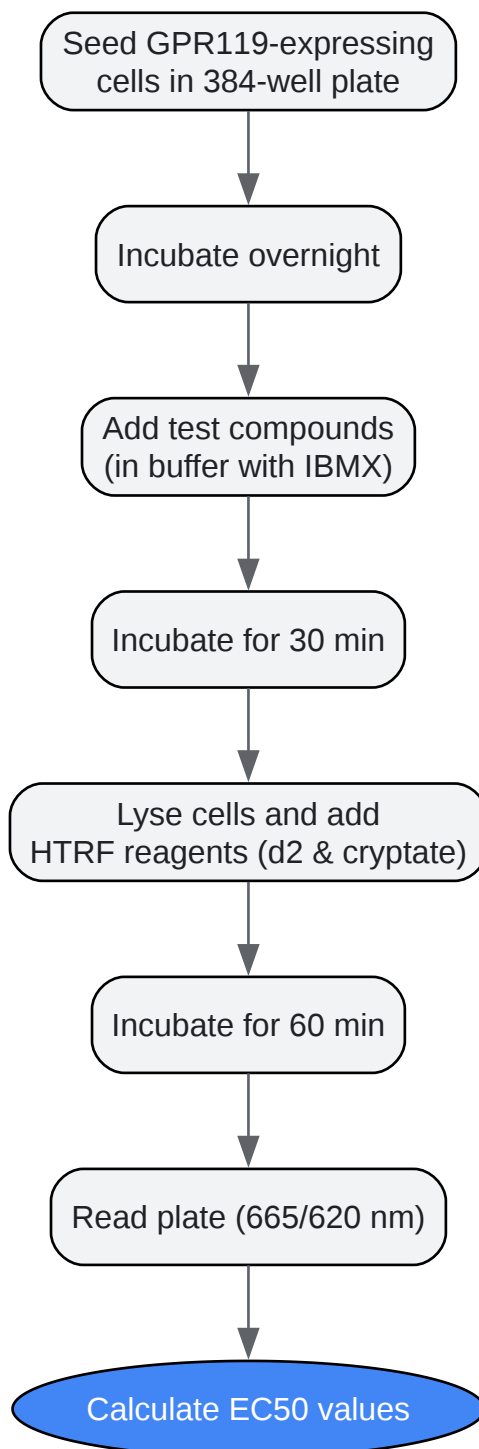
Experimental Protocol: In Vitro GPR119 Agonist Activity Assay

To ensure trustworthiness and provide actionable insights, this section details a standard protocol for evaluating the agonist activity of novel 7-azaspiro[3.5]nonane derivatives at the GPR119 receptor. This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPR119 signaling cascade.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

- Cell Culture and Seeding:
 - Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium supplemented with serum and antibiotics.[\[3\]](#)
 - Harvest cells and seed them into low-volume 384-well plates at a density of 2,000-5,000 cells per well.
 - Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Preparation and Treatment:
 - Prepare serial dilutions of the test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) in an appropriate assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.[\[3\]](#)
 - Remove the culture medium from the cell plates.
 - Add 5 µL of the diluted compounds to the respective wells. Add 5 µL of buffer with a known GPR119 agonist as a positive control and buffer alone as a negative control.
- Cell Lysis and HTRF Reagent Addition:
 - Incubate the plates for 30 minutes at room temperature.[\[3\]](#)
 - Add 5 µL of HTRF lysis buffer containing the cAMP-d2 acceptor reagent.
 - Add 5 µL of the anti-cAMP-cryptate donor reagent.
- Incubation and Plate Reading:
 - Incubate the plates for 60 minutes at room temperature, protected from light.
 - Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
- Data Analysis:

- Calculate the 665/620 nm emission ratio for each well.
- Normalize the data to the positive and negative controls.
- Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.



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Caption: Workflow for the HTRF-based GPR119 functional assay.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold has firmly established its value in modern drug discovery. Its unique three-dimensional structure provides a robust platform for developing potent and selective modulators of diverse biological targets, from GPCRs involved in metabolic control to neurotransmitter receptors critical for CNS function. The successful development of GPR119 agonists demonstrates the scaffold's potential to yield clinical candidates with favorable pharmacological profiles. Future exploration will likely expand its application to other challenging targets, leveraging the scaffold's conformational rigidity and synthetic tractability to address unmet medical needs in oncology, neurodegeneration, and infectious diseases. As synthetic methodologies become more advanced, the ability to create diverse libraries based on this privileged core will continue to fuel the discovery of next-generation therapeutics.

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